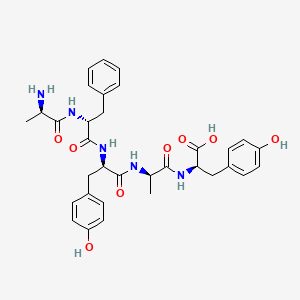

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine

Description

IUPAC Systematic Nomenclature

The IUPAC name for this pentapeptide is derived by sequentially describing each residue from the N-terminal to the C-terminal, with explicit notation of stereochemistry. Each amino acid’s configuration is specified using the Cahn-Ingold-Prelog priority rules, resulting in the following systematic name:

(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-amino-3-(4-hydroxyphenyl)propanamido]propanamido]-3-phenylpropanamido]propanamido]-3-(4-hydroxyphenyl)propanoic acid

This name reflects:

Sequence Notation & HELM Representation

The peptide sequence is conventionally represented using three-letter codes with prefixes denoting D-configurations:

D-Ala-D-Phe-D-Tyr-D-Ala-D-Tyr

In HELM (Hierarchical Editing Language for Macromolecules) , the sequence is encoded as:

PEPTIDE1{[dA].[dF].[dY].[dA].[dY]}$$$$

Here, [dA], [dF], and [dY] denote D-alanine, D-phenylalanine, and D-tyrosine, respectively.

Stereochemical Configuration Analysis

The stereochemistry of each residue profoundly influences the peptide’s structural and functional properties:

| Position | Amino Acid | Configuration | Structural Implication |

|---|---|---|---|

| 1 | D-Ala | R | Alters backbone dihedral angles, favoring left-handed helical conformations. |

| 2 | D-Phe | R | Bulky side chain induces steric constraints, stabilizing β-turn motifs. |

| 3 | D-Tyr | R | Hydroxyl group orientation affects hydrogen-bonding potential. |

| 4 | D-Ala | R | Enhances conformational flexibility between residues 3 and 5. |

| 5 | D-Tyr | R | C-terminal carboxyl group participates in salt bridges or metal chelation. |

The all-D configuration confers resistance to proteolytic degradation, as most endogenous peptidases target L-amino acid bonds. Additionally, the sequence’s stereochemical uniformity may promote unique supramolecular assemblies, such as parallel β-sheets or cyclic conformations, as observed in synthetic D-peptides with engineered turns.

Properties

CAS No. |

644997-20-6 |

|---|---|

Molecular Formula |

C33H39N5O8 |

Molecular Weight |

633.7 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C33H39N5O8/c1-19(34)29(41)36-27(16-21-6-4-3-5-7-21)32(44)37-26(17-22-8-12-24(39)13-9-22)31(43)35-20(2)30(42)38-28(33(45)46)18-23-10-14-25(40)15-11-23/h3-15,19-20,26-28,39-40H,16-18,34H2,1-2H3,(H,35,43)(H,36,41)(H,37,44)(H,38,42)(H,45,46)/t19-,20-,26-,27-,28-/m1/s1 |

InChI Key |

DTXGTPIXBLWGLP-VARXDRPVSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the Resin: The resin is activated to allow the first amino acid to attach.

Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection Steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Automated SPPS: Utilizing automated synthesizers to perform the coupling and deprotection steps.

Purification: The crude peptide is purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Characterization: The final product is characterized using methods like mass spectrometry and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

Oxidation: Formation of dityrosine cross-links.

Reduction: Cleavage of disulfide bonds.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Biological Activities

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine exhibits several notable biological activities:

- Antimicrobial Activity : In studies examining antimicrobial properties, this compound has shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

- Neuroprotective Effects : Investigations have highlighted the neuroprotective potential of this peptide in models of neurodegeneration. It reduces oxidative stress markers and improves neuronal survival rates in vitro, indicating its utility in treating neurodegenerative diseases .

- Therapeutic Applications : The compound has been explored for various therapeutic applications, including:

Case Studies

Several case studies have documented the effectiveness of this compound in various contexts:

| Study | Application | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | Antimicrobial | Disruption of cell membrane | Effective against S. aureus |

| Study 2 | Neuroprotection | Reduction of oxidative stress | Improved neuronal survival |

| Study 3 | Cancer Treatment | Induction of apoptosis in tumor cells | Reduced tumor growth in animal models |

Detailed Insights from Case Studies

- Antimicrobial Activity : One study focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that the peptide effectively disrupted the integrity of bacterial membranes, leading to significant antibacterial effects .

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound in cellular models exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced markers of oxidative damage and enhanced cell viability, suggesting potential applications in neurodegenerative disease therapies .

- Cancer Therapy Potential : Research has also explored the use of this peptide in cancer therapy, particularly focusing on its ability to induce apoptosis in malignant cells. In vivo studies showed a marked reduction in tumor size when treated with this compound compared to control groups .

Mechanism of Action

The mechanism of action of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular functions. The molecular targets and pathways involved can vary but often include interactions with tyrosine kinases and other signaling proteins.

Comparison with Similar Compounds

Key Observations :

- Chain Length : The target pentapeptide is longer than dipeptides (e.g., D-Phe-D-Tyr ) and shorter than hexapeptides (e.g., D-Ile-L-Ala-D-Arg-L-Arg-L-His-D-Pro-D-Tyr ).

- Stereochemistry : Unlike mixed D/L peptides , the all-D configuration of the target compound enhances resistance to enzymatic cleavage .

- Functional Groups : The absence of charged residues (e.g., arginine or histidine) distinguishes it from cationic peptides , while dual tyrosine residues enable redox activity akin to iodinated thyronines (e.g., 3,5-diiodotyrosine ).

Pharmacological and Biochemical Properties

- Metabolic Stability: The all-D configuration reduces susceptibility to aminopeptidases compared to L-configured analogs like DL-tyrosine (CAS 556-03-6 ). This property aligns with trends observed in other D-peptides, such as D-alanyl-D-alanylglycyl-D-tyrosyl derivatives .

- Binding Affinity: Tyrosine-containing peptides often interact with receptors via phenolic hydroxyl groups. For example, thyroxine (T4) and triiodothyronine (T3) use iodinated tyrosine residues for thyroid receptor binding . While the target compound lacks iodine, its tyrosine moieties may mimic partial thyronine-like interactions .

- Solubility : The hydrophobic phenylalanine and tyrosine residues likely reduce aqueous solubility compared to peptides with polar residues (e.g., arginine-rich sequences ).

Biological Activity

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-alanyl-D-tyrosine is a synthetic peptide consisting of D-amino acids, which are less common in nature compared to their L-amino acid counterparts. This unique arrangement contributes to its distinct biological properties and potential applications in various fields, including biochemistry, pharmacology, and materials science.

Chemical Structure and Synthesis

The compound is synthesized through solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps involved in the synthesis include:

- Attachment of the first amino acid : D-alanine is attached to the resin.

- Deprotection : The protecting group on D-alanine is removed.

- Coupling : The next amino acid, D-phenylalanine, is coupled using coupling reagents like HBTU or DIC.

- Repetition : Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-alanine, and D-tyrosine) until the peptide is complete.

Biological Activity and Mechanisms

The biological activity of this compound primarily arises from its interactions with specific molecular targets, such as enzymes and receptors. Key aspects of its biological activity include:

- Mimicking Natural Substrates : The peptide can mimic natural substrates or inhibitors, modulating biological pathways through signal transduction and enzyme inhibition.

- Enhanced Stability : The presence of D-amino acids enhances resistance to proteolytic degradation, making it a valuable tool in therapeutic applications.

- Hydrophobic Interactions : Its aromatic residues (phenylalanine and tyrosine) facilitate hydrophobic interactions and π-π stacking with biological targets, which can influence binding affinity and specificity.

Case Studies

- Enzyme Interaction Studies : Research has shown that this compound interacts with various enzymes, influencing their activity. For instance, studies have demonstrated its role as an inhibitor in specific enzyme pathways, showcasing its potential as a therapeutic agent in enzyme-related disorders.

- Protein-Protein Interactions : The compound has been investigated for its ability to modulate protein-protein interactions, which are crucial for various cellular processes. Its unique structure allows it to disrupt or stabilize these interactions effectively.

Comparative Analysis with Other Peptides

| Compound Name | Composition | Unique Features |

|---|---|---|

| D-Peptide A | Various D-amino acids | Neuroprotective effects |

| D-Peptide B | Different amino acid mix | Antimicrobial properties |

| DL-Phenylalanine | Mixture of D/L phenylalanine | Pain management and mood enhancement |

| D-Tyrosine | Single amino acid | Precursor for neurotransmitters |

This compound stands out due to its combination of aromatic residues that may enhance interactions with neurotransmitter systems compared to other synthetic peptides.

Applications

The applications of this compound span several fields:

- Biological Research : Used as a model compound for studying peptide synthesis and modification reactions.

- Pharmaceutical Development : Explored for therapeutic applications including drug delivery systems and peptide-based vaccines .

- Material Science : Investigated for developing novel biomaterials due to its self-assembling properties when modified appropriately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.